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molecular formula C3H3BrN2 B114398 4-Bromo-1H-imidazole CAS No. 2302-25-2

4-Bromo-1H-imidazole

Cat. No. B114398
M. Wt: 146.97 g/mol
InChI Key: FHZALEJIENDROK-UHFFFAOYSA-N
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Patent
US08969349B2

Procedure details

To a suspension of 5-bromo-1H-imidazole (10 g, 68.5 mmol) and K2CO3 (37.8 g, 274 mmol) in DMF (100 mL) was added 1-(chloromethyl)-4-methoxybenzene (11.8 g, 75.4 mmol) dropwise at room temperature. The resulting mixture was stirred for 16 hours, and then dichloromethane (DCM) was added. The mixture was successively washed with water and brine, dried and concentrated to give a residue that was purified by column chromatography to afford 12.3 g of the desired compound as a solid. LC-MS: m/z 267 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[NH:6][CH:5]=[N:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].Cl[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.ClCCl>CN(C=O)C>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([CH2:14][N:4]2[CH:3]=[C:2]([Br:1])[N:6]=[CH:5]2)=[CH:16][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CN=CN1
Name
Quantity
37.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was successively washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(CN2C=NC(=C2)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.3 g
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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